molecular formula C28H22Cl2N2O4 B4887616 N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)

Katalognummer B4887616
Molekulargewicht: 521.4 g/mol
InChI-Schlüssel: VGMRWUGSCDEDEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide), also known as ODM-201, is a non-steroidal antiandrogen drug that has been developed for the treatment of prostate cancer. It was discovered and synthesized by Orion Corporation and is currently in clinical trials.

Wirkmechanismus

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which are dependent on androgens for their survival. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to have a high affinity for the androgen receptor and is more selective than other antiandrogen drugs, which reduces the risk of side effects.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with castration-resistant prostate cancer. The drug has also been shown to delay disease progression and improve overall survival in clinical trials. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has a favorable safety profile and has been well-tolerated in patients, with few reported side effects.

Vorteile Und Einschränkungen Für Laborexperimente

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor, which allows for precise targeting of prostate cancer cells. The drug has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is its limited solubility, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide). One area of focus is the development of combination therapies that can enhance the efficacy of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and overcome resistance to antiandrogen therapy. Another area of interest is the exploration of the drug's potential for the treatment of other cancers, such as breast and ovarian cancer, which also rely on the androgen receptor for growth and survival. Additional studies are also needed to better understand the mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and to identify biomarkers that can predict response to treatment.

Wissenschaftliche Forschungsanwendungen

N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is a potent and selective inhibitor of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to be effective in preclinical studies and is currently in clinical trials for the treatment of castration-resistant prostate cancer. The drug has also been studied in combination with other therapies, such as chemotherapy and radiotherapy, to improve treatment outcomes.

Eigenschaften

IUPAC Name

N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O4/c1-35-21-9-3-17(4-10-21)27(33)31-25-13-7-19(15-23(25)29)20-8-14-26(24(30)16-20)32-28(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMRWUGSCDEDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 5
Reactant of Route 5
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.